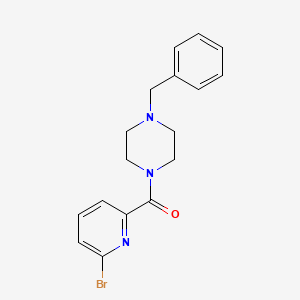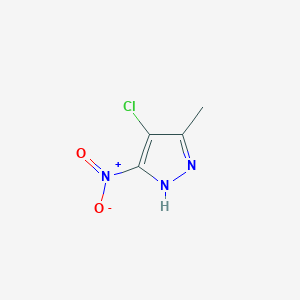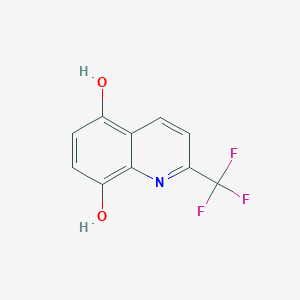
2-Methyl-6-(methylamino)-4-pyrimidinol
Overview
Description
2-Methyl-6-(methylamino)-4-pyrimidinol (MMP) is an organic compound and a derivative of pyrimidine. It is a white crystalline solid with a molecular formula of C6H9N3O and a molecular weight of 139.15 g/mol. MMP is an important component of many biological pathways and is used in a variety of scientific research applications.
Scientific Research Applications
Pesticide Detection and Environmental Monitoring
Pyrimidine derivatives, like the ones closely related to "2-Methyl-6-(methylamino)-4-pyrimidinol," are used in the study of environmental exposure to pesticides. For instance, the research on organophosphate and pyrethroid pesticides focuses on detecting urinary metabolites to monitor exposure levels. These studies help in understanding the impact of pesticides on human health and the environment (Egeghy et al., 2011).
Synthesis of Heterocyclic Compounds
Pyrimidinol derivatives play a crucial role in the synthesis of heterocyclic compounds, which are vital for medicinal and pharmaceutical applications. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for instance, involves using hybrid catalysts to develop compounds with potential medicinal properties (Parmar, Vala, & Patel, 2023).
Neuroimaging in Alzheimer's Disease
In the realm of neuroimaging, certain pyrimidine derivatives are utilized as radioligands for amyloid imaging in Alzheimer's disease. These compounds help in measuring amyloid plaques in vivo, facilitating early detection and monitoring of disease progression. This application underscores the importance of pyrimidinol derivatives in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Antimicrobial and Anti-inflammatory Research
Pyrimidine derivatives also find applications in antimicrobial and anti-inflammatory research. They have been studied for their potential to inhibit various pathogens and reduce inflammation, which could lead to new treatments for infectious diseases and inflammatory conditions. This area of research highlights the broad therapeutic potential of pyrimidine compounds (Marchese et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
The compound may bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
For instance, some compounds have been found to be involved in the degradation of certain chemicals via an ortho-cleavage pathway .
Pharmacokinetics
It’s crucial to understand these properties to predict how the compound will behave in the body .
Result of Action
Similar compounds have been found to have cytotoxic effects, indicating that they may lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-6-(methylamino)-4-pyrimidinol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(7-2)3-6(10)9-4/h3H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYONBPZOUULYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)
![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)


![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)
![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)
![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)